molecular formula C12H22N2O3 B8712331 (S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B8712331
M. Wt: 242.31 g/mol
InChI Key: UVZNJLFGPQMKAU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (2S)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-7-9(14)10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

UVZNJLFGPQMKAU-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-proline with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a cholinesterase inhibitor.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound binds to the active site of the enzyme, blocking its activity and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of the tert-butyl and dimethylcarbamoyl groups, which confer distinct steric and electronic properties. These properties influence its binding affinity and selectivity towards cholinesterase enzymes, making it a valuable compound for further research and development .

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